Flucloxacillin-13C4 Sodium is classified under several categories including antibiotics, penicillins, and stable isotope-labeled compounds. It is primarily sourced from chemical suppliers specializing in pharmaceutical standards, such as Toronto Research Chemicals and LGC Standards . The unlabelled version of flucloxacillin has the CAS number 1847-24-1, while the labeled variant is utilized for specific applications in research and clinical settings .
The synthesis of Flucloxacillin-13C4 Sodium involves the incorporation of stable isotopes into the flucloxacillin structure. The process typically includes:
The synthesis process must be carefully controlled to ensure that isotopic labeling does not alter the pharmacological properties of the compound significantly.
The molecular structure of Flucloxacillin-13C4 Sodium can be represented using various chemical notation systems:
The structure features a bicyclic core typical of penicillins along with modifications that confer its antibiotic properties.
Flucloxacillin-13C4 Sodium participates in various chemical reactions typical of beta-lactam antibiotics:
These reactions are crucial for understanding its behavior in biological systems and its efficacy as an antibiotic.
Flucloxacillin exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins located inside the bacterial cell wall, leading to:
This mechanism is particularly effective against Gram-positive bacteria, including Staphylococcus aureus .
Flucloxacillin-13C4 Sodium exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and ensure reliable results during quantitative analyses.
Flucloxacillin-13C4 Sodium serves multiple scientific purposes:
These applications underscore its significance in both clinical research and pharmaceutical development contexts.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: